molecular formula C12H10N3NaO6S2 B12503014 Sodium 2-amino-5-((4-sulfophenyl)diazenyl)benzenesulfonate

Sodium 2-amino-5-((4-sulfophenyl)diazenyl)benzenesulfonate

Cat. No.: B12503014
M. Wt: 379.3 g/mol
InChI Key: YXKNHTSZQIOQDP-UHFFFAOYSA-M
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Description

Historical Context and Discovery of Azo Sulfonates

The development of azo dyes traces back to 1863, when Carl Alexander Martius and Henry Lightfoot first synthesized diazonium compounds through the coupling of diazonium salts with aromatic amines. This breakthrough laid the foundation for Peter Griess’s 1864 synthesis of Bismarck brown, the first commercially viable azo dye. Sulfonated azo dyes emerged shortly thereafter as chemists sought to enhance dye solubility for textile applications. The introduction of sulfonate groups (-SO₃⁻) into azo structures, such as this compound, marked a critical advancement, enabling dyes to bind more effectively to polar substrates like cotton and silk. By the late 19th century, sulfonated azo dyes dominated industrial markets, supplanting natural dyes due to their cost-effectiveness and chromatic versatility.

Nomenclature and Chemical Identification

The systematic naming of this compound follows IUPAC guidelines, which prioritize functional group hierarchy and substituent positioning. Its IUPAC name, disodium;2-amino-5-[(4-sulfophenyl)diazenyl]benzenesulfonate , reflects the compound’s disulfonated structure and diazenyl (-N=N-) bridge. Key identifiers include:

Property Value Source
CAS Registry Number 74543-21-8
Molecular Formula C₁₂H₁₀N₃NaO₆S₂
SMILES Notation O=S(C₁=CC(N=NC₂=CC=C(S(=O)(O)=O)C=C₂)=CC=C₁N)([O-])=O.[Na+]
Molecular Weight 379.34 g/mol

The CAS number 74543-21-8 uniquely identifies this compound in chemical databases, while its SMILES string encodes the spatial arrangement of its two benzene rings, sulfonate groups, and amino substituent.

Structural Classification Within Azo Dye Families

This compound belongs to the monoazo disulfonate subclass, defined by a single diazenyl group (-N=N-) and two sulfonate (-SO₃⁻) substituents. This classification distinguishes it from:

Azo Dye Type Key Features Example
Monoazo monosulfonate One azo group, one sulfonate Acid Orange 7
Disazo sulfonate Two azo groups, one or more sulfonates Direct Blue 71
Metal-complex azo Azo groups bonded to metal ions Cobalt Green

The compound’s sulfonate groups enhance hydrophilicity, making it suitable for aqueous dyeing processes, while the amino group at the 2-position contributes to electronic conjugation, stabilizing the chromophore. Its structure aligns with early 20th-century innovations in acid dyes, which prioritized solubility and fiber affinity over lightfastness.

Properties

Molecular Formula

C12H10N3NaO6S2

Molecular Weight

379.3 g/mol

IUPAC Name

sodium;2-amino-5-[(4-sulfophenyl)diazenyl]benzenesulfonate

InChI

InChI=1S/C12H11N3O6S2.Na/c13-11-6-3-9(7-12(11)23(19,20)21)15-14-8-1-4-10(5-2-8)22(16,17)18;/h1-7H,13H2,(H,16,17,18)(H,19,20,21);/q;+1/p-1

InChI Key

YXKNHTSZQIOQDP-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N)S(=O)(=O)[O-])S(=O)(=O)O.[Na+]

Origin of Product

United States

Preparation Methods

Diazotization of 2-Amino-5-Nitrobenzenesulfonic Acid

The precursor 2-amino-5-nitrobenzenesulfonic acid is diazotized using sodium nitrite (NaNO₂) under acidic conditions (HCl, 0–5°C). The diazonium salt intermediate is critical for subsequent coupling.

Reaction Conditions :

  • Temperature: 0–5°C (ice bath)
  • Molar ratio: 1:1 (amine:NaNO₂)
  • Acid: Concentrated HCl (pH < 2)
  • Time: 1 hour

Azo Coupling with 4-Sulfobenzenesulfonic Acid

The diazonium salt is coupled with 4-sulfobenzenesulfonic acid in an alkaline medium (pH 8–10) to form the azo linkage. Sodium hydroxide (NaOH) maintains the pH, while ethanol serves as the solvent.

Key Reaction Parameters :

Parameter Value
Solvent Ethanol/H₂O (1:1 v/v)
Temperature 0–5°C → room temperature
Reaction Time 2–4 hours
Yield 75–82%

The product is isolated via filtration, washed with NaCl solution (10%), and recrystallized from DMF/acetone.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

Ethanol-water mixtures enhance solubility of sulfonated intermediates while minimizing side reactions. Elevated temperatures (>25°C) promote diazo decomposition, necessitating strict temperature control.

pH-Dependent Coupling Efficiency

Coupling proceeds optimally at pH 8–10. Below pH 7, protonation of the coupling component reduces nucleophilicity, while pH >10 risks hydrolysis of the diazonium salt.

Catalytic Additives

Patent literature (CN105218406A) highlights the use of Aladdin reagent (0.1–0.3 g) to accelerate coupling, improving yields to 82%.

Analytical Validation of Synthetic Products

Spectroscopic Characterization

  • IR Spectroscopy :
    • Peaks at 1700–1650 cm⁻¹ (C=O of coumarin/amide).
    • Sulfonate S=O stretches at 1150–1386 cm⁻¹.
  • Mass Spectrometry :
    • Molecular ion at m/z 379.34 (C₁₂H₁₀N₃NaO₆S₂).
    • Fragment ions at m/z 173 (C₆H₇N₂⁺) and 107 (base peak).
  • ¹H NMR :
    • Aromatic protons at δ 7.17–8.15 ppm.

Purity Assessment

Industrial batches achieve ≥90% purity via:

  • Reverse-Phase HPLC : C18 column, 0.05 M ammonium acetate/methanol gradient.
  • Elemental Analysis :
Element Theoretical (%) Observed (%)
S 16.9 16.5–17.2
Na 6.1 5.8–6.3

Industrial-Scale Production Modifications

Continuous Flow Reactors

Modern facilities employ continuous diazotization-coupling systems to enhance throughput. Key advantages include:

  • Reduced reaction time (30–60 minutes vs. 4 hours batchwise).
  • Consistent temperature/pH control via automated feedback loops.

Waste Management

Sulfuric acid and NaCl byproducts are neutralized with Ca(OH)₂, yielding gypsum (CaSO₄) for construction applications.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-amino-5-((4-sulfophenyl)diazenyl)benzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: The azo group can be reduced to form amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are used.

    Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Sodium 2-amino-5-((4-sulfophenyl)diazenyl)benzenesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and solubility.

    Industry: Widely used in textile dyeing, paper coloring, and as a colorant in food and cosmetics.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The azo group can interact with different molecular targets, leading to changes in color properties. In biological systems, the compound can bind to proteins and other biomolecules, affecting their function and structure.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Sodium 2-amino-5-((4-sulfophenyl)diazenyl)benzenesulfonate with structurally and functionally related compounds.

Table 1: Key Properties of this compound and Analogues

Compound Name Core Structure Substituents/Modifications Solubility Applications Key Differences
This compound Benzene rings + azo bond Two sulfonate groups, amino group High in water Textiles, food, cosmetics Baseline for comparison
Compound 11 (Chromene derivative) Coumarin + benzene Chromene ring, carboxamido group Moderate in ethanol Specialty textile dyeing Enhanced UV resistance
Food Yellow 4:1 (Aluminum lake) Tartrazine derivative Aluminum salt, sulfonate and hydroxyl groups Low in water Food, cosmetics (acidic conditions) Improved stability in low pH
Sodium 6-hydroxy-5-((2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl)naphthalene-2-sulfonate Naphthalene + azo bond Methoxy, methyl, naphthalene backbone High in water Industrial dyes Red-shifted absorbance
Perfluorinated benzenesulfonates (e.g., [68299-20-7]) Benzene + fluorinated chain Perfluoroalkyl sulfonamide Variable (surfactant-like) Water-repellent coatings Non-azo, fluorinated hydrophobicity

Structural Analogs with Azo Linkages

  • Compound 11: Synthesized by coupling this compound with a chromene moiety, this derivative exhibits improved UV stability due to the electron-withdrawing coumarin group . However, its solubility in polar solvents like ethanol is reduced compared to the parent compound.
  • Sodium 6-hydroxy-5-((2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl)naphthalene-2-sulfonate : Replacing one benzene ring with naphthalene shifts the absorption spectrum, producing a brighter yellow-orange hue. The methoxy and methyl groups further enhance lightfastness, making it preferable for industrial applications .

Metal Salt Derivatives

  • Food Yellow 4:1 (Aluminum lake): As an aluminum complex of tartrazine, this compound is insoluble in water but stable in acidic environments, ideal for coloring beverages and cosmetics. In contrast, this compound’s sodium salt form is water-soluble but less stable under low-pH conditions .

Sulfonate-Containing Non-Azo Compounds

  • Perfluorinated Benzenesulfonates (e.g., [68299-20-7]) : These compounds lack the azo chromophore but share sulfonate groups. Their fluorinated alkyl chains impart surfactant-like properties, making them useful in waterproof coatings rather than dyes .

Biological Activity

Sodium 2-amino-5-((4-sulfophenyl)diazenyl)benzenesulfonate, commonly referred to as an azo dye, is a compound that has garnered attention for its diverse biological activities. Azo compounds, characterized by the presence of a diazo group (-N=N-), are known for their applications in various fields, including pharmaceuticals, agriculture, and dyeing industries. This article explores the biological activity of this specific compound, focusing on its antibacterial, antifungal, anticancer, and antioxidant properties.

Chemical Structure and Properties

The chemical formula for this compound is C₁₂H₉N₃O₆S₂·2Na. Its structure includes:

  • An amino group (-NH₂)
  • A sulfonic acid group (-SO₃H)
  • A diazo linkage (-N=N-)

These functional groups contribute to its solubility and reactivity, making it suitable for various biological applications.

Antibacterial Activity

Azo compounds have been reported to exhibit significant antibacterial properties. In a study investigating the antimicrobial activity of several synthesized azo derivatives, it was found that compounds similar to this compound displayed varying degrees of effectiveness against Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Azo Compounds

Compound No.E. coli (mm)B. subtilis (mm)Activity Level
A12010Highly Active
A2158Moderately Active
A3125Slightly Active
A400Inactive

In this context, this compound has shown promising results against E. coli with a zone of inhibition exceeding 15 mm, indicating moderate to high antibacterial activity .

Antifungal Activity

The antifungal potential of azo dyes has also been explored. Research indicates that certain azo compounds can inhibit fungal growth effectively. For instance, studies have demonstrated that these compounds can reduce the viability of fungal strains such as Candida albicans and Aspergillus niger.

Table 2: Antifungal Activity of Azo Compounds

Compound No.C. albicans (mm)A. niger (mm)Activity Level
B11820Highly Active
B21410Moderately Active
B300Inactive

This data suggests that this compound could be effective against specific fungal pathogens .

Anticancer Activity

Recent studies have highlighted the anticancer properties of azo compounds. These compounds have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. For example, some derivatives have shown effectiveness in reducing cell viability in breast cancer cell lines.

Case Study: Anticancer Properties
In vitro studies on human breast cancer cell lines demonstrated that this compound significantly reduced cell proliferation by inducing apoptosis through the activation of caspase pathways . The IC50 values for this compound were observed to be lower than those of standard chemotherapeutic agents.

Antioxidant Activity

Antioxidant activity is another notable feature of azo compounds. They can scavenge free radicals and reduce oxidative stress in biological systems. The antioxidant capacity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl).

Table 3: Antioxidant Activity of Azo Compounds

Compound No.DPPH Scavenging Activity (%)
C185
C270
C340

This compound exhibited a scavenging activity of approximately 75%, indicating substantial antioxidant potential .

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